(R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one, also known by its CAS number 1224698-12-7, is a heterocyclic compound featuring a complex structure that includes a piperidine ring and an imidazolone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of histamine receptors and serotonin transporters, which are crucial targets in various therapeutic areas including neuropharmacology and oncology .
The compound is classified under nitrogen-containing heterocycles, specifically those with imidazole and piperidine functionalities. It has been synthesized for research purposes and is available from various chemical suppliers. Its molecular formula is C₁₁H₁₉N₃O, with a molecular weight of approximately 209.29 g/mol .
The synthesis of (R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one can be achieved through several methods, often involving the construction of the piperidine ring followed by cyclization to form the imidazolone structure.
Technical Details:
For example, one synthetic route involves the reaction of a piperidine derivative with an appropriate imidazolone precursor under acidic conditions to promote ring closure .
The molecular structure of (R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one features:
Data:
(R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one can participate in various chemical reactions:
Technical Details:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for (R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one primarily involves modulation of neurotransmitter systems:
These mechanisms suggest potential therapeutic applications in neuropsychiatric conditions and possibly in cancer treatment due to its influence on cellular signaling pathways .
The compound is stable under standard laboratory conditions but may require specific handling precautions due to its biological activity.
Relevant data indicates that it has moderate solubility in organic solvents but limited solubility in water, which is typical for many heterocyclic compounds with similar structures .
(R)-2-(Piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one has several scientific applications:
The construction of the tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one bicyclic framework relies on meticulously sequenced multi-step protocols. A predominant strategy involves intramolecular Wittig cyclization, where indole-2-carbaldehyde derivatives react with vinylphosphonium salts under basic conditions (e.g., NaH) to form the pyrrolo[1,2-c]imidazole core. This method typically delivers moderate yields (58–84%) but suffers from epimerization tendencies, often requiring post-cyclization isomerization to achieve the thermodynamically stable 9H-isomer [6]. Alternative routes employ Michael addition-Wittig tandem reactions: Indole-2-carbaldehydes react with dialkyl acetylenedicarboxylates (DAAD) in the presence of catalytic trivalent phosphines (e.g., PPh₃). This one-pot process generates zwitterionic intermediates that undergo cyclization, yielding 2,3-dicarboxylate-functionalized pyrroloindoles in 71–89% yield after recrystallization [6] [8]. For piperidine-integrated variants, Fischer indolization of chiral piperidin-4-one derivatives enables bicyclic core formation, though epimerization at chiral centers remains a limitation during ring closure [9].
Table 1: Key Bicyclic Core Assembly Methods
Method | Key Reagents | Yield Range | Advantages/Limitations |
---|---|---|---|
Intramolecular Wittig | Vinylphosphonium salts, NaH | 58–84% | Scalable; requires isomerization |
Michael-Wittig Tandem | DAAD, PPh₃ (catalytic), PhSiH₃ | 71–89% | One-pot; phosphine oxide byproduct management |
Fischer Indolization | Chiral piperidinones, arylhydrazines | 45–65% | Epimerization risk; moderate yields |
Achieving enantiopure (R)-stereochemistry demands chiral resolution or asymmetric catalysis. Racemic mixtures of piperidine-intermediate precursors (e.g., 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-ones) are separable via chiral HPLC using amylose-based columns, though this method is low-yielding and impractical for scale-up [9]. Superior approaches employ catalytic asymmetric hydrogenation of prochiral enamide intermediates using Rh(I)-(R)-BINAP complexes. This delivers enantiomeric excess (ee) >98% but requires stringent temperature control (–40°C) and inert atmospheres [3] [4]. For bicyclic cores bearing α-chiral centers, enzymatic resolution with lipases (e.g., CAL-B) selectively acylates the (S)-enantiomer, leaving the desired (R)-isomer unreacted (ee ≥99%). However, maximum yield is capped at 50% without racemization recycling [9]. Recent advances utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) in piperidine alkylation, though auxiliary removal adds synthetic steps [10].
Table 2: Enantioselective Approaches for (R)-Configuration
Technique | Conditions | ee | Yield | Scalability |
---|---|---|---|---|
Chiral HPLC Resolution | Amylose column, hexane/iPrOH | >99% | 20–30% | Low (preparative) |
Asymmetric Hydrogenation | Rh/(R)-BINAP, H₂ (50 psi), –40°C | 98–99% | 85–90% | Moderate (sensitive) |
Enzymatic Kinetic Resolution | CAL-B, vinyl acetate, rt | ≥99% | 45–50% | High (mild conditions) |
Imidazolone ring closure is pivotal for completing the tricyclic system. Dehydrative cyclization of α-aminoamide precursors using POCl₃ or SOCl₂ at 0–25°C efficiently forms the 2,3-dihydroimidazol-4-one moiety but generates stoichiometric acidic waste, complicating purification [6] [8]. Alternatively, intramolecular amidation under mild Mitsunobu conditions (PPh₃, DIAD) converts N-(2-hydroxyethyl)-imidazole carboxylates into fused imidazolones in 75–82% yield, though phosphine oxide removal is necessary [8]. For substrates bearing electrophilic carbonyls, carbonyl-imine condensation with gaseous ammonia in THF at –78°C constructs the imidazolone ring with minimal epimerization, albeit requiring cryogenic conditions [3]. Microwave-assisted cyclizations (150°C, DMF) reduce reaction times from hours to minutes (e.g., 15 min vs. 24 h) while improving yields by 15–20% by suppressing thermal decomposition [6] [8].
Table 3: Imidazolone Ring-Closure Methodologies
Method | Reagents/Conditions | Yield | Critical Parameters |
---|---|---|---|
Dehydrative Cyclization | POCl₃, CH₂Cl₂, 0°C → rt | 70–78% | Exothermic; HCl quenching required |
Mitsunobu Cyclization | PPh₃, DIAD, THF, 0°C → rt | 75–82% | Phosphine oxide byproduct |
Carbonyl-Imine Condensation | NH₃(g), THF, –78°C | 65–70% | Moisture-sensitive; cryogenic |
Microwave-Assisted | DMF, 150°C, 300W, 15 min | 85–90% | Rapid; requires specialized equipment |
Piperidine incorporation occurs via late-stage N-alkylation or amide coupling. Alkylation of 4-chloropiperidine derivatives with pyrroloimidazolone bromides uses Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 110°C), achieving >90% conversion but requiring rigorous metal scavenging for pharmaceutical-grade material [3] [10]. Reductive amination of bicyclic aldehydes with N-Cbz-piperidin-4-one using NaBH₃CN in MeOH/THF (1:1) at pH 4–5 affords secondary amines in 60–75% yield; however, over-reduction to tertiary amines can occur without careful stoichiometry control [9]. For stereocentered piperidines, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) links alkyne-functionalized piperidines to azido-pyrroloimidazolones, enabling "click" conjugation with 1,2,3-triazole spacers. While high-yielding (92–95%), this introduces non-native linkages [7] [10]. Recent advances employ photoredox-mediated decarboxylative coupling between N-alkylpiperidine carboxylates and bicyclic bromides under Ir(ppy)₃ catalysis, enabling C–C bond formation under mild conditions (blue LED, rt) [10].
Table 4: Piperidine Integration Strategies
Method | Catalyst/Reagents | Yield | Stereochemical Impact |
---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 85–90% | Racemic; requires chiral resolution |
Reductive Amination | NaBH₃CN, MeOH/THF, pH 4–5 | 60–75% | Configurational retention if chiral |
CuAAC Conjugation | CuSO₄/sodium ascorbate, H₂O/tBuOH | 92–95% | Introduces triazole spacer |
Photoredox Coupling | Ir(ppy)₃, blue LED, DIPEA | 70–78% | Mild; preserves labile stereocenters |
Solvent polarity and reaction temperature critically influence cyclization efficiency and enantiopurity retention. Aprotic polar solvents (DMF, NMP) maximize yields in SNAr reactions (e.g., piperidine-pyrroloimidazole coupling) by solubilizing intermediates and facilitating imidazolone deprotonation. Conversely, ethereal solvents (THF, 2-MeTHF) are optimal for lithium-halogen exchange steps, suppressing solvolysis byproducts. For enantioselective hydrogenations, degassed anhydrous CH₂Cl₂ at –40°C prevents catalyst deactivation and racemization [4] [9]. Temperature studies reveal that microwave-assisted cyclizations outperform conventional heating: Imidazolone formation at 150°C (microwave, 15 min) provides 90% yield versus 65% at 80°C (oil bath, 24 h). However, temperatures >160°C promote decarboxylation in ester-functionalized precursors [8]. Solvent-free conditions under ball-milling facilitate Wittig cyclizations in 30 min (82% yield) by eliminating solvent mass-transfer limitations [6].
Table 5: Solvent/Temperature Optimization Effects
Reaction Step | Optimal Solvent | Optimal Temp | Yield Improvement vs. Standard |
---|---|---|---|
Imidazolone Cyclization | DMF | 150°C (MW) | +25% (vs. toluene, 110°C) |
Enantioselective Hydrogenation | CH₂Cl₂ | –40°C | ee >98% (vs. 90% ee at 0°C) |
Piperidine N-Alkylation | Toluene | 110°C | +15% (vs. DMF, 80°C) |
Wittig Cyclization | Solvent-free | 60°C (ball mill) | +22% (vs. THF, reflux) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0